molecular formula C13H15F3O2 B14400785 3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one CAS No. 88356-06-3

3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one

Cat. No.: B14400785
CAS No.: 88356-06-3
M. Wt: 260.25 g/mol
InChI Key: WRDNWKHWAYSXLW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one is an organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents, which react with carbonyl compounds to form the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethoxy group and the dimethyl groups in 3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one makes it unique

Properties

CAS No.

88356-06-3

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one

InChI

InChI=1S/C13H15F3O2/c1-9(17)12(2,3)8-10-4-6-11(7-5-10)18-13(14,15)16/h4-7H,8H2,1-3H3

InChI Key

WRDNWKHWAYSXLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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